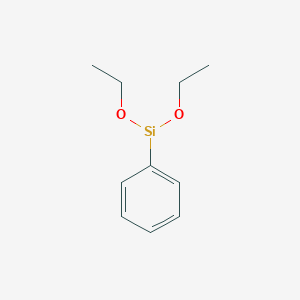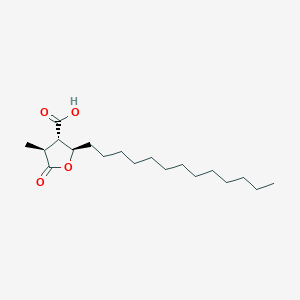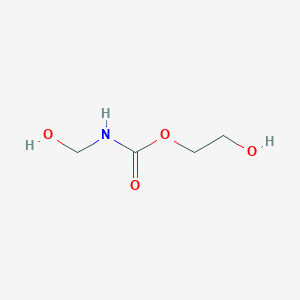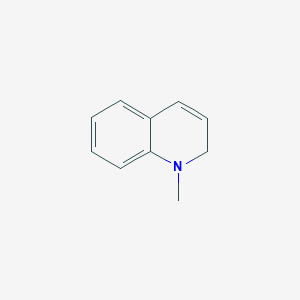
1-Methyl-2H-quinoline
概要
説明
1-Methyl-2H-quinoline is a heterocyclic aromatic organic compound with the molecular formula C10H9N. It is a derivative of quinoline, where a methyl group is attached to the nitrogen atom in the quinoline ring system. Quinoline itself is a fundamental structure in many natural and synthetic compounds, known for its applications in medicinal and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2H-quinoline can be synthesized through various methods. One common method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic systems to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of ionic liquids have been explored to make the process more sustainable and environmentally friendly .
化学反応の分析
1-Methyl-2H-quinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring of the quinoline structure
Common reagents and conditions used in these reactions include strong acids like sulfuric acid for nitration, and halogens like chlorine or bromine for halogenation. Major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in pharmaceuticals and agrochemicals .
科学的研究の応用
1-Methyl-2H-quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound derivatives are explored for similar therapeutic potentials.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1-Methyl-2H-quinoline and its derivatives often involves interaction with biological targets such as enzymes and receptors. For instance, quinoline derivatives can inhibit the activity of enzymes like topoisomerase, which is crucial for DNA replication in cancer cells. This inhibition leads to the disruption of DNA synthesis and cell death .
類似化合物との比較
1-Methyl-2H-quinoline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, which lacks the methyl group at the nitrogen atom.
2-Methylquinoline: A derivative with a methyl group at the second position of the quinoline ring.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the eighth position, known for its metal-chelating properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
特性
IUPAC Name |
1-methyl-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORLTHPZWVELIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538914 | |
| Record name | 1-Methyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16021-60-6 | |
| Record name | 1-Methyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


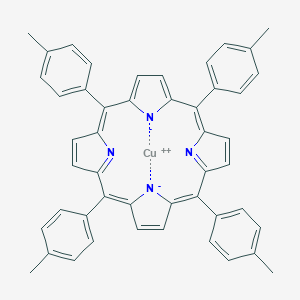
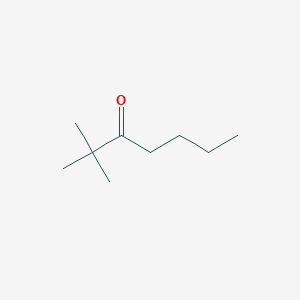
![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)
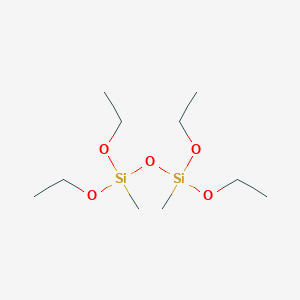
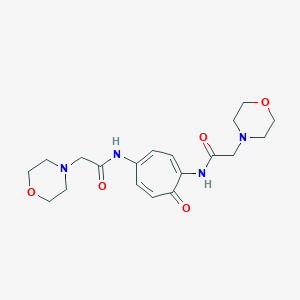


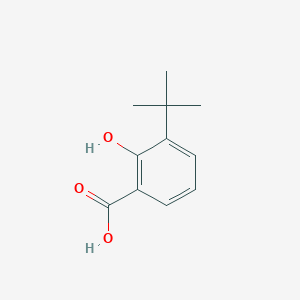
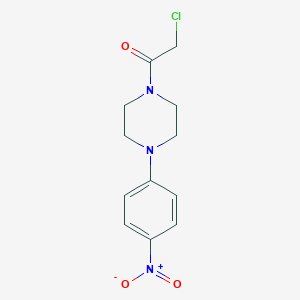
![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)

